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dimethoxyphenylacetic acid

CAS No.: 4697-62-5

Cat. No.: B1266641

Get Quote

For researchers, scientists, and professionals in drug development, understanding the

metabolic fate of a compound is paramount to assessing its efficacy, safety, and potential for

interspecies extrapolation. This guide provides an in-depth comparative analysis of the

metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine,

in humans and rats. By examining the metabolic pathways, enzymatic drivers, and resulting

metabolites, this document aims to equip researchers with the foundational knowledge

necessary for preclinical and clinical study design.

Introduction to 2C-B and the Imperative of Metabolic
Comparison
2C-B is a synthetic phenethylamine that has garnered significant interest in both recreational

and research settings. Its pharmacological profile as a potent agonist at serotonin 5-HT2A and

5-HT2C receptors underpins its psychedelic effects[1]. As with any xenobiotic, the metabolic

processes it undergoes are critical determinants of its pharmacokinetic and pharmacodynamic

properties. The choice of an appropriate animal model for preclinical studies is a cornerstone of

drug development. A thorough understanding of the similarities and differences in drug
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metabolism between the model species and humans is essential for the accurate prediction of

human outcomes. This guide will dissect the available scientific literature to present a

comparative overview of 2C-B metabolism, highlighting key areas of convergence and

divergence between human and rat models.

Metabolic Pathways of 2C-B: A Tale of Two Species
The metabolism of 2C-B in both humans and rats proceeds primarily through Phase I oxidative

reactions, followed by potential Phase II conjugation. The main enzymatic players in Phase I

are monoamine oxidases (MAO-A and MAO-B) and, to a lesser extent, the cytochrome P450

(CYP450) superfamily of enzymes[1][2][3]. These initial transformations are crucial as they can

lead to the formation of active or inactive metabolites, significantly influencing the compound's

overall pharmacological effect and duration of action.

Human Metabolism of 2C-B
In humans, 2C-B undergoes extensive first-pass metabolism, primarily in the liver[4]. The major

metabolic pathways identified are oxidative deamination and demethylation[4][5][6].

Oxidative Deamination: This is a key pathway initiated by MAO enzymes, leading to the

formation of an unstable aldehyde intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde.

This intermediate is then rapidly converted to either an alcohol or a carboxylic acid[7].

2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE): Formed by the reduction of the

aldehyde intermediate.

4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA): Results from the oxidation of the

aldehyde intermediate[4][7].

4-bromo-2,5-dimethoxybenzoic acid (BDMBA): Another acidic metabolite that can be

formed through oxidative deamination[4][7].

Demethylation: The methoxy groups on the phenyl ring of 2C-B are susceptible to O-

demethylation, a reaction typically catalyzed by CYP450 enzymes. This can occur on the

parent compound or on its deaminated metabolites[4]. A notable demethylated metabolite is:
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2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE): This metabolite is formed in

human hepatocytes, indicating a species-specific metabolic route[5].

Phase II Conjugation: While less extensively documented for 2C-B specifically, Phase II

metabolism generally involves the conjugation of Phase I metabolites with endogenous

molecules like glucuronic acid or sulfate to increase their water solubility and facilitate

excretion[2][8]. It is plausible that the hydroxylated metabolites of 2C-B undergo

glucuronidation or sulfation in humans.

Rat Metabolism of 2C-B
Similar to humans, rats metabolize 2C-B primarily through oxidative deamination and

demethylation. However, there are notable differences in the resulting metabolite profiles.

Oxidative Deamination: The formation of BDMPE and BDMPAA also occurs in rats[9]. In a

study using isolated rat hepatocytes, 2-O-desmethyl-2C-B and the carboxylic acid derivative

were identified as the major metabolites recovered[9].

Demethylation: Demethylation is also a significant pathway in rats. One of the major

metabolites identified in rat tissues is 4-bromo-2-hydroxy-5-methoxyphenethylamine (2H5M-

BPEA)[10][11].

Species-Specific Differences: A key distinction is the absence of 2-(4-bromo-2-hydroxy-5-

methoxyphenyl)-ethanol (B-2-HMPE) formation in rat hepatocytes, a metabolite that is

produced in human liver cells[5]. This highlights a significant interspecies variation in the

metabolic handling of 2C-B.
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Feature Human Rat Key References

Primary Metabolic

Pathways

Oxidative

Deamination,

Demethylation

Oxidative

Deamination,

Demethylation

[4][5][9]

Key Enzymes
MAO-A, MAO-B,

CYP450s

MAO-A, MAO-B,

CYP450s
[1][2][3]

Major Oxidative

Deamination

Metabolites

BDMPE, BDMPAA,

BDMBA
BDMPE, BDMPAA [4][7][9]

Key Demethylated

Metabolites
B-2-HMPE 2H5M-BPEA [5][10][11]

Species-Specific

Metabolite
B-2-HMPE (present) B-2-HMPE (absent) [5]

Pharmacokinetic Data

(Half-life)
Not fully resolved ~1.1 hours [10][11]

Visualizing the Metabolic Pathways
To better illustrate the metabolic transformations of 2C-B in humans and rats, the following

diagrams depict the primary pathways.
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Caption: Proposed metabolic pathway of 2C-B in humans.
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Caption: Proposed metabolic pathway of 2C-B in rats.

Experimental Methodologies for Studying 2C-B
Metabolism
A robust understanding of a compound's metabolism relies on well-designed in vitro and in vivo

experiments. The following outlines a generalized workflow for investigating 2C-B metabolism.
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In Vitro Metabolism Assay Using Hepatocytes
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain

a full complement of Phase I and Phase II metabolic enzymes.

Step-by-Step Protocol:

Hepatocyte Preparation:

Thaw cryopreserved human or rat hepatocytes according to the supplier's protocol.

Perform a cell viability count (e.g., using trypan blue exclusion) to ensure cell health.

Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium

E) to a final concentration of 1 x 106 viable cells/mL.

Incubation:

Pre-warm the hepatocyte suspension to 37°C.

Add 2C-B (dissolved in a suitable solvent like DMSO, final concentration typically <0.1%)

to the hepatocyte suspension to initiate the metabolic reaction. A typical starting

concentration for 2C-B would be in the range of 1-10 µM.

Incubate the mixture at 37°C in a shaking water bath or incubator with a humidified

atmosphere of 5% CO2.

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

Sample Quenching and Preparation:

To stop the metabolic reaction, add a cold quenching solution (e.g., acetonitrile or

methanol) to the collected aliquots.

Vortex the samples and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis.

Analytical Detection:
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Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2C-

B and its metabolites.

Sample Preparation Incubation Analysis

Thaw Hepatocytes Cell Viability Resuspend Cells Add 2C-B Incubate at 37°C Time Point Sampling Quench Reaction Protein Precipitation LC-MS/MS or GC-MS

Click to download full resolution via product page

Caption: Workflow for in vitro 2C-B metabolism study.

Conclusion and Future Directions
The metabolism of 2C-B exhibits both similarities and crucial differences between humans and

rats. While the primary pathways of oxidative deamination and demethylation are conserved,

the specific metabolites formed can vary. The absence of B-2-HMPE in rats is a notable

distinction that researchers should consider when extrapolating preclinical data to humans.

Further research is warranted to provide a more quantitative comparison of metabolite

formation and to definitively identify the specific CYP450 isoforms involved in 2C-B metabolism

in both species. A deeper understanding of Phase II conjugation pathways will also be critical

for a complete metabolic profile. By continuing to refine our understanding of these interspecies

differences, we can improve the predictive power of our preclinical models and ultimately

enhance the safety and efficacy of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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